molecular formula C11H9ClO2S B13922149 7-methylnaphthalene-2-sulfonyl Chloride

7-methylnaphthalene-2-sulfonyl Chloride

Cat. No.: B13922149
M. Wt: 240.71 g/mol
InChI Key: GTIHXWGIIDMONZ-UHFFFAOYSA-N
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Description

7-Methylnaphthalene-2-sulfonyl chloride is a substituted naphthalene sulfonyl chloride derivative, characterized by a methyl group at the 7-position and a sulfonyl chloride group at the 2-position of the naphthalene ring. This compound is primarily utilized in organic synthesis as a sulfonating agent for introducing sulfonyl groups into target molecules, particularly in pharmaceuticals, agrochemicals, and materials science.

Properties

Molecular Formula

C11H9ClO2S

Molecular Weight

240.71 g/mol

IUPAC Name

7-methylnaphthalene-2-sulfonyl chloride

InChI

InChI=1S/C11H9ClO2S/c1-8-2-3-9-4-5-11(15(12,13)14)7-10(9)6-8/h2-7H,1H3

InChI Key

GTIHXWGIIDMONZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)C=CC(=C2)S(=O)(=O)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

7-methylnaphthalene-2-sulfonyl Chloride can be synthesized through several methods. One common method involves the sulfonation of 7-methylnaphthalene followed by chlorination. The sulfonation is typically carried out using sulfuric acid or oleum, and the resulting sulfonic acid is then treated with thionyl chloride (SOCl2) to form the sulfonyl chloride .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale sulfonation and chlorination processes. These processes are optimized for high yield and purity, and may involve the use of advanced equipment and catalysts to enhance reaction efficiency .

Mechanism of Action

The mechanism of action of 7-methylnaphthalene-2-sulfonyl Chloride involves its reactivity as a sulfonylating agent. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows it to form covalent bonds with nucleophiles, leading to the formation of sulfonamide or sulfonate products . The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions.

Comparison with Similar Compounds

Table 1: Key Properties of this compound and Analogs

Compound CAS Number Molecular Formula Melting Point (°C) Solubility (Water) Reactivity Notes
Naphthalene-2-sulfonyl chloride 93-11-8 C₁₀H₇ClO₂S 200–202 (13 mmHg) Low High reactivity in sulfonylation
1-Methylnaphthalene 90-12-0 C₁₁H₁₀ −30.5 Insoluble Lower volatility than 2-isomer
2-Methylnaphthalene 91-57-6 C₁₁H₁₀ 34–36 Insoluble Higher acute toxicity than 1-isomer
This compound Not available C₁₁H₉ClO₂S Not reported Likely low Expected reduced reactivity due to steric hindrance

Key Observations :

  • Steric Effects : The methyl group at the 7-position in this compound may reduce reactivity compared to naphthalene-2-sulfonyl chloride due to steric hindrance near the sulfonyl chloride group .
  • Solubility : Like its parent compound, this compound is expected to exhibit low water solubility, limiting its use in aqueous reactions.
  • Thermal Stability : The melting point of naphthalene-2-sulfonyl chloride (200–202°C under reduced pressure) suggests high thermal stability, which may be slightly altered by the methyl substitution .

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